molecular formula C7H13N2O2- B15394178 1-Ethylpiperazine-2-carboxylate

1-Ethylpiperazine-2-carboxylate

Cat. No.: B15394178
M. Wt: 157.19 g/mol
InChI Key: KBGVGPASFNVZTE-UHFFFAOYSA-M
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Description

1-Ethylpiperazine-2-carboxylate (CAS 89941-07-1) is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . It is supplied as a solid that should be stored sealed in a dry environment, preferably at 2-8°C . This compound features a piperazine ring, a nitrogen-containing heterocycle that is one of the most frequently used scaffolds in biologically active compounds and approved drugs . The piperazine moiety is highly valued in research for its ability to influence the physicochemical properties of a molecule, such as improving solubility, and for serving as a conformational scaffold to correctly position pharmacophoric groups during interactions with target macromolecules . Piperazine derivatives are prevalent in therapeutic areas, with numerous applications documented in pharmaceuticals. For instance, piperazine-based structures are found in a wide range of FDA-approved drugs, including kinase inhibitors for cancer therapy, receptor modulators for central nervous system disorders, and antiviral agents . The specific structure of this compound, which includes an ester functional group, makes it a valuable synthon or building block for further synthetic organic chemistry. Researchers can utilize this compound to create more complex molecules for use in medicinal chemistry and drug discovery programs. As a building block, it can be used in various reactions, including amide bond formation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13N2O2-

Molecular Weight

157.19 g/mol

IUPAC Name

1-ethylpiperazine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-2-9-4-3-8-5-6(9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/p-1

InChI Key

KBGVGPASFNVZTE-UHFFFAOYSA-M

Canonical SMILES

CCN1CCNCC1C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine carboxylates vary significantly based on substituent positions and functional groups. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Structural Features
1-Ethylpiperazine-2-carboxylate Ethyl (C1), COOEt (C2) 294.78 High in polar solvents Ethyl enhances lipophilicity; COOEt stabilizes conformation
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate COOEt (C1), 3-nitropyridinyl (C4) 280.28 Moderate in DMSO Nitro group increases electron deficiency; potential kinase inhibition
Ethyl 2,4-dimethylpiperazine-1-carboxylate COOEt (C1), methyl (C2, C4) 202.25 Low in water Methyl groups reduce polarity; antimicrobial potential
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate COOEt (C1), 3-chlorophenyl ketone (C4) 352.83 Low in aqueous media Chlorophenyl enhances receptor binding; CNS activity

Key Observations :

  • Substituent Position : Substituents at C1 (e.g., COOEt) versus C4 (e.g., nitropyridinyl) alter electronic and steric profiles. The C1-COOEt group in this compound may favor hydrogen bonding, while C4-substituted analogs (e.g., nitro or chlorophenyl groups) enhance target specificity .
  • Lipophilicity : Ethyl and methyl groups increase lipophilicity, improving membrane permeability, whereas polar groups like nitro reduce bioavailability .

Stability and Coordination Chemistry

Piperazine carboxylates often form stable metal complexes. For example, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate coordinates with Ni(II), Zn(II), and Cd(II) via the thiocarbamoyl and carboxylate groups . The ethyl and COOEt groups in this compound may similarly facilitate metal binding, enabling applications in catalysis or drug delivery.

Q & A

Q. What are the key synthetic pathways for 1-Ethylpiperazine-2-carboxylate derivatives?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example, piperazine derivatives are often synthesized via coupling reactions using reagents like thiols or amines under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation . Solvent choice (e.g., dimethylformamide or dichloromethane) significantly impacts yield and purity .

Q. How can spectroscopic methods confirm the structural integrity of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying functional groups and spatial arrangements. For instance, 1^1H NMR can resolve hydrogen environments on the piperazine ring, while 13^{13}C NMR confirms carbonyl and ester groups. X-ray crystallography provides definitive 3D structural data, particularly for resolving stereochemistry .

Q. What purification techniques are effective for isolating this compound derivatives?

Column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) is standard. Recrystallization from ethanol or methanol improves purity, especially for crystalline derivatives. High-Performance Liquid Chromatography (HPLC) is recommended for isolating thermally labile compounds .

Q. How should researchers handle and store this compound?

Store under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis. Use desiccants to avoid moisture absorption, which can degrade ester groups .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

Kinetic and thermodynamic control strategies are essential. For example, lowering reaction temperatures (e.g., 0–5°C) reduces byproduct formation in nucleophilic substitutions. Catalyst screening (e.g., Pd/C for hydrogenation) and solvent polarity adjustments (e.g., switching from THF to acetonitrile) can enhance selectivity .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering in piperazine). Variable-temperature NMR experiments or DFT-based computational modeling (e.g., Gaussian software) can reconcile these differences .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) identify potential interactions with targets like kinases or GPCRs. For example, thiazole-containing derivatives show affinity for adenosine receptors due to hydrophobic and π-π stacking interactions .

Q. What experimental designs evaluate thermal stability under pharmaceutical formulation conditions?

Thermogravimetric Analysis (TGA) measures decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage, with HPLC monitoring degradation products .

Q. How do researchers assess interactions with biological targets in vitro?

Fluorescence polarization assays quantify binding affinities to enzymes (e.g., cyclooxygenase-2). For receptor targets, radioligand displacement assays (e.g., 3^3H-labeled antagonists) determine IC50_{50} values. Surface Plasmon Resonance (SPR) provides real-time kinetics for protein-ligand interactions .

Data Contradiction Analysis

  • Contradiction : Variable reaction yields reported for similar derivatives.
    Resolution : Yield discrepancies often stem from subtle differences in solvent purity or trace moisture. Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves in DMF) improve reproducibility .

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